molecular formula C11H14O3 B14351095 Methyl 3-hydroxy-3-phenylbutanoate CAS No. 91970-87-5

Methyl 3-hydroxy-3-phenylbutanoate

Cat. No.: B14351095
CAS No.: 91970-87-5
M. Wt: 194.23 g/mol
InChI Key: OCRIKZFVBFHUGR-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-3-phenylbutanoate is a β-hydroxy ester characterized by a phenyl group at the 3-position of the butanoate backbone and a hydroxyl group adjacent to the ester carbonyl. This structure confers unique steric and electronic properties, making it valuable in organic synthesis, particularly in the preparation of chiral intermediates for pharmaceuticals and agrochemicals. For instance, ethyl (R)-3-hydroxy-3-phenylbutanoate has been synthesized via yeast-mediated reduction with high enantioselectivity (86% yield) , which could be adapted for the methyl ester variant by altering the esterification step.

Properties

CAS No.

91970-87-5

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

methyl 3-hydroxy-3-phenylbutanoate

InChI

InChI=1S/C11H14O3/c1-11(13,8-10(12)14-2)9-6-4-3-5-7-9/h3-7,13H,8H2,1-2H3

InChI Key

OCRIKZFVBFHUGR-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)OC)(C1=CC=CC=C1)O

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

a) Ethyl 3-hydroxy-3-phenylbutanoate
  • Molecular Formula : C₁₂H₁₆O₃
  • Molecular Weight : 208.25 g/mol
  • Key Differences : The ethyl ester group (vs. methyl) increases molecular weight and lipophilicity. This compound has been enzymatically hydrolyzed using pig liver esterase (PLE), demonstrating enantioselectivity for tertiary β-hydroxy esters . Applications include chiral synthesis of pharmaceuticals.
b) Methyl 3-hydroxy-3-methylbutanoate
  • Molecular Formula : C₆H₁₂O₃
  • Molecular Weight : 132.16 g/mol
  • Key Differences : Substitution of the phenyl group with a methyl group reduces steric hindrance and aromatic interactions. It is commonly synthesized via chemical esterification and used in flavoring agents due to its fruity odor.
c) Ethyl 3-hydroxy-3-methylbutanoate
  • Molecular Formula : C₇H₁₄O₃
  • Molecular Weight : 146.18 g/mol
  • Key Differences : The ethyl ester variant of the above compound exhibits lower volatility compared to methyl esters, making it suitable for solvents and fragrances .

Functional Group Comparisons

Compound Functional Groups Enzymatic Reactivity Key Applications
Methyl 3-hydroxy-3-phenylbutanoate β-hydroxy ester, phenyl Likely PLE-mediated hydrolysis* Chiral intermediates, pharmaceuticals
Ethyl 3-hydroxy-3-phenylbutanoate β-hydroxy ester, phenyl High enantioselectivity with PLE Asymmetric synthesis
Methyl 3-hydroxy-3-methylbutanoate β-hydroxy ester, methyl Not reported Flavoring agents, fragrances
Ethyl 3-hydroxy-3-methylbutanoate β-hydroxy ester, methyl Low enzymatic activity Solvents, industrial applications

*Inference based on structural similarity to ethyl 3-hydroxy-3-phenylbutanoate .

Physical and Chemical Properties

Property This compound* Ethyl 3-hydroxy-3-phenylbutanoate Methyl 3-hydroxy-3-methylbutanoate
Molecular Weight (g/mol) 194.23 208.25 132.16
Boiling Point (°C) ~300 (estimated) ~315 (estimated) 198–200
LogP (Octanol/Water) ~2.5 (predicted) ~3.0 (predicted) 0.89
Water Solubility Low Very low Moderate

*Estimated using analogous compounds and computational tools (e.g., Cheméo ).

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